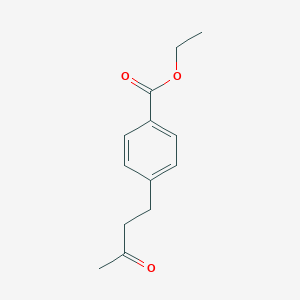

Ethyl 4-(3-oxobutyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

174666-19-4 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

ethyl 4-(3-oxobutyl)benzoate |

InChI |

InChI=1S/C13H16O3/c1-3-16-13(15)12-8-6-11(7-9-12)5-4-10(2)14/h6-9H,3-5H2,1-2H3 |

InChI Key |

GYHQHPIRJZUHHD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC(=O)C |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC(=O)C |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Ethyl 4 3 Oxobutyl Benzoate and Its Analogues

Novel Reaction Development Strategies

The quest for new synthetic methods is driven by the need for more direct and versatile routes to target molecules and their derivatives.

The development of entirely new chemical transformations can provide access to previously challenging molecular architectures. One such area of exploration is the Borsche's cyclopentenone synthesis, which involves the construction of a 1,4-diketone followed by a base-induced cyclization. researchgate.net A notable application of this is the double alkylation of ethyl 4-(het)aryl-3-oxobutanoates, a class of compounds related to Ethyl 4-(3-oxobutyl)benzoate. researchgate.net This approach leads to cyclopentenones with a 2-oxoethyl group, which can serve as valuable building blocks for further chemical synthesis. researchgate.net

Another innovative approach involves the synthesis of complex thiourea (B124793) derivatives of ethyl benzoate (B1203000). For instance, Ethyl 4-(3-benzoylthioureido)benzoate and Ethyl 4-(3-butyrylthioureido)benzoate have been synthesized as precursors for imidazole (B134444) derivatives and as potential epoxy resin curing agents. researchgate.netnih.gov The synthesis of Ethyl 4-(3-benzoylthioureido)benzoate is achieved by reacting benzoyl chloride with ammonium (B1175870) thiocyanate (B1210189) in anhydrous acetone (B3395972) to form a reactive intermediate. nih.gov This is followed by the addition of p-aminobenzoic acid ethyl ester, which results in the final thiourea product after refluxing and precipitation in water. nih.gov This multi-step, one-pot reaction showcases a sophisticated route to highly functionalized benzoate analogues.

Often, significant advances are made by creatively adapting and optimizing well-established reactions for new substrates or improved performance. The Williamson etherification, a classic method for forming ethers, has been adapted for the synthesis of complex benzoate analogues. mdpi.com For example, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate was synthesized from 11-bromoundecanoic acid hexylamide and ethyl 4-hydroxybenzoate. mdpi.com The optimization of this reaction involved carefully selecting the base (potassium carbonate), solvent (DMF), and a phase-transfer catalyst (tetrabutylammonium bromide) to achieve a good yield. mdpi.com

Similarly, the synthesis of substituted benzyl (B1604629) ethers like Methyl-4-(ethoxymethyl)-benzoate, an analogue of the target compound, has been achieved by adapting etherification protocols. kg.ac.rs One method involves the reaction of Methyl 4-(Bromomethyl) benzoate with ethanol, mediated by ferrous sulfate (B86663) (FeSO4), which avoids the need for a strong base. kg.ac.rs The optimization of such a reaction involves systematically varying parameters to maximize yield and purity.

Table 1: Example of Reaction Condition Optimization

This table illustrates typical parameters that are adjusted during the optimization of a synthetic reaction, based on general optimization principles. researchgate.net

| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition |

| Catalyst Loading | 0.5 mol% | 1.0 mol% | 2.0 mol% | 1.0 mol% |

| Temperature | Room Temp | 50 °C | 80 °C | 50 °C |

| Solvent | Toluene | Acetonitrile | Dichloromethane | Acetonitrile |

| Reaction Time | 12 hours | 24 hours | 48 hours | 24 hours |

The study of reactive intermediates is fundamental to understanding and controlling chemical reactions. beilstein-journals.org These transient species are not directly observed in the final product but play a crucial role in the reaction mechanism. beilstein-journals.org In the synthesis of benzoate derivatives, intermediates such as enolates, zwitterions, or nitrenium ions can be involved. researchgate.netbeilstein-journals.org Characterizing a reactive intermediate often requires it to be "trapped" by a specific quenching agent, or by using techniques like matrix isolation spectroscopy and laser flash photolysis. beilstein-journals.org For example, in base-catalyzed hydrolysis of esters like ethyl benzoate, the reaction proceeds through a tetrahedral intermediate which is typically short-lived. beilstein-journals.org Understanding the formation and fate of such intermediates allows chemists to devise strategies to control reaction pathways and improve the synthesis of desired products. beilstein-journals.orgbeilstein-journals.org

The development of new reagents can significantly simplify synthetic procedures, improve yields, and promote milder reaction conditions. A notable example is the use of ferrous sulfate (FeSO4) as a mediator for the synthesis of Methyl-4-(ethoxymethyl)-benzoate from Methyl 4-(Bromomethyl) benzoate and ethanol. kg.ac.rs This approach is advantageous as it is base-free and uses an environmentally benign and reusable mediator. kg.ac.rs

In the synthesis of more complex analogues like Ethyl 4-(3-benzoylthioureido)benzoate, the in-situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate serves as a key reactive reagent. nih.gov This innovative one-pot approach avoids the isolation of the potentially unstable isothiocyanate intermediate. nih.gov

Catalysis in Targeted Molecular Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency and selectivity under milder conditions.

The rational design of catalysts involves a deep understanding of reaction mechanisms to create catalyst systems tailored for a specific transformation. researchgate.netrsc.org This approach moves beyond trial-and-error, using computational and experimental data to predict and build more effective catalysts. rsc.org For the synthesis of simple esters like ethyl benzoate, various catalysts have been explored. One study optimized the use of expandable graphite (B72142) (EG) as a catalyst under microwave heating. cibtech.org The optimization process involved systematically adjusting the mole ratio of reactants, the amount of catalyst, and the reaction temperature to maximize the yield. cibtech.org

Table 2: Optimization of Ethyl Benzoate Synthesis Using Expandable Graphite Catalyst cibtech.org

This table presents the optimized conditions found for the synthesis of ethyl benzoate, a structurally related parent compound.

| Parameter | Optimized Condition |

| Reactant Mole Ratio (Benzoic Acid : Ethanol) | 1 : 5 |

| Catalyst Dose (EG) | 8 wt% |

| Water Entrainer (Cyclohexane) | 15 mL |

| Temperature | 85°C |

| Microwave Power | 135 W |

| Reaction Time | 1.5 hours |

| Resulting Yield | 80.1% |

The principles learned from such studies can be applied to the more complex structure of this compound. A rationally designed catalyst system would aim to selectively promote the desired bond formations without affecting other functional groups in the molecule. This involves considering factors like the geometric and electronic properties of the catalyst's active sites. researchgate.net For instance, in mixed metal oxide catalysts, the synergistic interaction between different metal components can lead to the formation of new active phases with enhanced performance. researchgate.net This systematic approach is crucial for developing the next generation of catalysts for targeted molecular synthesis. rsc.org

Enantioselective Catalysis Approaches for Chiral Induction

Enantioselective catalysis is critical for producing specific stereoisomers of chiral molecules, which is particularly important when synthesizing intermediates for biologically active compounds. For β-keto esters like this compound, the primary target for chiral induction is the ketone's carbonyl group. Asymmetric hydrogenation of the prochiral ketone is a prominent strategy to generate chiral β-hydroxy esters with high enantioselectivity.

Ruthenium-based catalysts featuring atropisomeric diphosphine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of β-ketoesters. For example, ligands such as Difluorphos, which is derived from the SEGPHOS backbone, have been used in ruthenium-catalyzed systems to achieve enantioselectivities of up to 99%. acs.org Similarly, other biaryl phosphine (B1218219) ligands have been developed for the asymmetric hydrogenation of various functionalized ketones, including γ-heteroatom-substituted β-ketoesters. acs.org These catalysts operate efficiently under mild conditions and low hydrogen pressures, yielding β-hydroxy esters with enantiomeric excesses as high as 99.4%. acs.org

Another modern approach involves visible-light-activated asymmetric catalysis. For instance, a stereogenic-at-rhodium Lewis acid catalyst has been used for the asymmetric β-C(sp³)–H functionalization of ketones with α-ketoesters, yielding products with high diastereoselectivity and enantiomeric excess (up to >99% ee). nih.gov Such methods represent the cutting edge of creating stereogenic centers with high precision.

| Catalyst System | Ligand Type | Substrate Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ruthenium Complex | Difluorphos (Atropisomeric Diphosphine) | β-Ketoesters | Up to 99% | acs.org |

| Ruthenium Complex | Non-biaryl Phosphine | β-Ketoesters | Up to 99.4% | acs.org |

| Rhodium Complex | Chiral Lewis Acid | Acceptor-Substituted Ketones | Up to >99% | nih.gov |

| Palladium Complex | BABIBOP | β-Aryl-substituted β-ketoesters | Not Specified | acs.org |

Organocatalysis and Metal-Catalyzed Transformations

Organocatalysis, which utilizes small, chiral organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org These metal-free catalysts can activate substrates through various mechanisms, such as the formation of iminium or enamine intermediates. For the synthesis of β-substituted ketones, organocatalytic conjugate additions are particularly relevant. researchgate.net For example, the Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds, catalyzed by chiral amines or their derivatives, can establish key carbon-carbon bonds with high stereocontrol. mdpi.com

Metal-catalyzed transformations remain a cornerstone of modern organic synthesis due to their high efficiency and selectivity. Catalysts based on palladium, rhodium, and ruthenium are widely used for various reactions. acs.orgnih.gov For instance, palladium catalysis in the presence of a chiral bidentate ligand can achieve enantioselective arylation of β-methylenes in aliphatic amides. nih.gov In the context of this compound, metal catalysts are instrumental in reactions like hydrogenation and C-H functionalization, allowing for precise modifications of the molecular structure. acs.orgnih.gov

Biocatalytic Pathways for Sustainable Synthesis

Biocatalysis leverages enzymes to perform chemical transformations, offering significant advantages in terms of sustainability, selectivity, and mild reaction conditions. google.com For the synthesis of chiral alcohols from keto esters, ketoreductases (KREDs) are highly effective. acs.org These enzymes, often dependent on cofactors like NADPH, can reduce the ketone in this compound to the corresponding alcohol with exceptionally high regio- and stereoselectivity. acs.orgnih.gov The choice of enzyme can determine which stereoisomer is produced, allowing for access to a variety of chiral building blocks. acs.org

Lipases are another class of enzymes useful in the synthesis of β-keto esters. They can catalyze transesterification reactions under mild, often solvent-free conditions. google.com This methodology provides a simple and efficient route to produce a range of β-keto esters by reacting an alcohol with a donor β-keto ester, such as ethyl acetoacetate. google.comconsensus.app The high chemoselectivity of enzymes like Candida antarctica lipase (B570770) B (CALB) allows for high-yield synthesis (>90%) without affecting other functional groups. google.com

Green Chemistry Principles in Chemical Synthesis of this compound

Green chemistry, or sustainable chemistry, is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. dergipark.org.tr Applying these principles to the synthesis of this compound can lead to more environmentally benign and economically viable manufacturing processes. wjpmr.combeilstein-journals.org

Atom Economy Maximization and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comchemrxiv.org Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations, which generate stoichiometric byproducts.

For the synthesis of this compound, a reaction designed with high atom economy would maximize the incorporation of starting materials. For example, a conjugate addition reaction to form the butanone side chain would theoretically have 100% atom economy. Catalytic approaches are inherently more atom-economical than methods requiring stoichiometric reagents because the catalyst is used in small amounts and is regenerated. nih.gov Minimizing waste, measured by metrics like the E-factor (Environmental Factor), is a direct consequence of maximizing atom economy and is a primary goal of green synthesis. nih.gov

| Reaction Type | Generic Equation | Description | Theoretical Atom Economy | Reference |

|---|---|---|---|---|

| Addition Reaction | A + B → C | All atoms from reactants A and B are incorporated into the product C. | 100% | jocpr.com |

| Substitution Reaction | A-B + C → A-C + B | Atom or group B is replaced by C, generating B as a byproduct. | <100% | |

| Elimination Reaction | A-B → A + B | A molecule splits into two smaller molecules. The desired product is A, making B waste. | <100% |

Utilization of Sustainable Solvent Systems (e.g., Aqueous Media, Solvent-Free Conditions, Ionic Liquids)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional reliance on volatile organic solvents (VOCs) contributes to pollution and health hazards. nih.gov Green chemistry promotes the use of more sustainable alternatives.

Aqueous Media : Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Many biocatalytic reactions, such as those using ketoreductases, are performed in aqueous buffers. acs.org

Solvent-Free Conditions : The most sustainable approach is to eliminate the solvent entirely. nih.gov Lipase-catalyzed transesterifications and some Wittig reactions can be conducted under solvent-free conditions, which simplifies product purification and reduces waste. google.comwebassign.net Mechanochemistry, where mechanical energy initiates reactions, also operates with minimal or no solvent. nih.gov

Ionic Liquids (ILs) : Ionic liquids are salts with melting points below 100 °C, characterized by negligible vapor pressure, which reduces air pollution. sigmaaldrich.com They can act as both solvents and catalysts and are highly tunable. researchgate.net For example, 1-ethyl-3-methylimidazolium-based ionic liquids have been explored as media for various chemical transformations, offering a potentially recyclable solvent system. sigmaaldrich.comresearchgate.net

Integration of Renewable Feedstocks

Transitioning from fossil fuel-based starting materials to renewable feedstocks is a fundamental goal of a sustainable chemical industry. dergipark.org.tr Biomass, such as carbohydrates and lignin, can be converted into valuable platform chemicals. nrel.govnih.gov For a molecule like this compound, key precursors could potentially be derived from renewable sources. The ethyl group of the ester can be sourced from bio-ethanol, produced via fermentation of sugars. nih.gov While more complex, the aromatic ring and the butyl chain could potentially be synthesized from biomass-derived platform molecules like levulinic acid or furfural (B47365) in the future. nrel.gov This approach reduces reliance on finite resources and can contribute to a circular economy. nih.gov

Energy-Efficient Reaction Processes (e.g., Microwave, Ultrasound, Photochemistry)

Modern synthetic chemistry is increasingly adopting energy-efficient techniques to drive reactions, reducing both energy consumption and reaction times. These methods offer significant advantages over conventional heating.

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave energy to heat reactions, leading to a rapid and uniform temperature increase. ajrconline.org For the synthesis of benzoate esters, microwave irradiation has been shown to dramatically accelerate reaction rates. For instance, the synthesis of ethyl benzoate was achieved with a 97% yield in just 5 minutes at 170°C, a significant improvement over traditional methods that require prolonged reflux. uwlax.edu Similarly, a four-component domino reaction to produce complex hexahydroquinoline-3-carboxylates under microwave irradiation proceeds in a solvent-free environment, highlighting the method's simplicity and high-yield potential. thebioscan.com The key benefits of MAOS include highly accelerated reaction times and improved product yields, positioning it as a key technology in green chemistry. ajrconline.orgijsdr.org

Ultrasound-Assisted Synthesis (Sonochemistry): The application of ultrasound (20-100 kHz) promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. ksu.edu.sa This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. Ultrasound has been successfully used to synthesize a variety of heterocyclic compounds, often in green solvents like water, with excellent yields and significantly shorter reaction times compared to silent (non-irradiated) conditions. nih.govuniv.kiev.ua For example, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water at 50°C under ultrasound irradiation achieved a 92% yield in just 35 minutes. nih.gov This efficiency is attributed to the physical effects of micro-jets created by the collapse of cavitation bubbles, which is particularly effective in heterogeneous reactions. nih.gov

Photochemistry: Photochemical reactions use light energy to activate molecules and drive chemical transformations. Continuous-flow photochemical setups have shown clear advantages over batch processes. For example, in a photocyclization reaction to produce a key intermediate, a continuous-flow process yielded the product in 65% yield, compared to only 21% in a batch setup, by irradiating the solution with a medium-pressure mercury lamp. mdpi.com This method allows for precise control over irradiation time and intensity, improving efficiency and yield.

| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | 5-15 minutes | High (e.g., 97%) | Rapid heating, reduced reaction time, high yields | ajrconline.orguwlax.edu |

| Ultrasound-Assisted Synthesis | 30-60 minutes | High (e.g., 92%) | Enhanced mass transfer, suitable for heterogeneous systems, often uses green solvents | nih.gov |

| Flow Photochemistry | ~1 hour | Moderate to High (e.g., 65%) | Precise control, improved safety, higher yields than batch | mdpi.com |

Non-Hazardous Byproduct Elimination

A central goal of green chemistry is the elimination of hazardous byproducts. wjpmr.comjddhs.com In the synthesis of esters like this compound via Fischer esterification, the primary byproduct is water. masterorganicchemistry.comyoutube.com The presence of water can limit reaction equilibrium, and its removal is crucial for driving the reaction to completion.

Traditional methods often rely on excess reagents or dehydrating agents that generate waste. nih.gov Modern approaches focus on more sustainable solutions:

Use of Greener Solvents and Catalysts: Replacing hazardous organic solvents with more environmentally friendly options, such as sustainable natural deep eutectic solvents (NADES), has proven effective. jsynthchem.comresearchgate.net These solvents, composed of naturally occurring compounds, are often biodegradable, have low toxicity, and can be easily prepared. jsynthchem.comresearchgate.net

Physical Removal of Water: A Dean-Stark apparatus is a classic method used to physically remove water from the reaction mixture as it forms, thereby shifting the equilibrium towards the ester product according to Le Chatelier's principle. uwlax.edumasterorganicchemistry.com

Catalytic Innovations: The use of N-bromosuccinimide (NBS) as a catalyst in substoichiometric amounts for direct dehydrative esterification has been explored. This method can be performed under neat (solvent-free) conditions and often allows for simple product isolation through extraction, thus minimizing waste. nih.gov

Atom Economy: Designing synthetic routes with high atom economy ensures that a maximal number of atoms from the reactants are incorporated into the final product. wjpmr.com This inherently reduces the generation of byproducts. For instance, reactions involving complex starting materials with multiple functional groups are prone to side reactions; thus, employing milder and more selective reaction conditions is critical to minimize byproduct formation. mdpi.com

Advanced Synthetic Techniques and Platforms

Flow chemistry, where reactions are conducted in a continuous stream through a network of tubes or channels, offers superior control over reaction parameters compared to traditional batch processing. jst.org.inresearchgate.net This technology is particularly advantageous for synthesizing active pharmaceutical ingredients (APIs) and their intermediates. jst.org.in

The synthesis of benzocaine (B179285) analogues has been successfully adapted to continuous-flow systems, achieving high conversion (>99%) and selectivity (>99%) with residence times as short as 12 seconds. scispace.comresearchgate.net Key benefits of this approach include:

Enhanced Safety and Control: The small reaction volumes within the flow reactor minimize the risks associated with highly exothermic or hazardous reactions. Precise control over temperature, pressure, and mixing leads to more consistent and reproducible results. jst.org.inuc.pt

Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. researchgate.netuc.pt

Diversity-Oriented Synthesis (DOS) is a strategy used to create collections (libraries) of structurally diverse small molecules that cover a large area of chemical space. cam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate a wide range of compounds for screening against various biological targets. cam.ac.uknih.gov

The principles of DOS can be applied to generate libraries of analogues of this compound. A typical DOS strategy involves:

Building Block Diversity: Using a variety of starting materials (building blocks) to introduce different functional groups and substituents around a common molecular scaffold. cam.ac.uk

Scaffold Diversity: Employing synthetic pathways that can diverge to create fundamentally different molecular skeletons from a common intermediate. nih.gov

Stereochemical Diversity: Varying the spatial orientation of functional groups. cam.ac.uk

For example, libraries of benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) scaffolds, which are components in many bioactive compounds, have been prepared using efficient protocols that vary the substitution patterns on the core structure. scilit.com Similarly, one-pot, three-component reactions have been used to rapidly synthesize diverse libraries of benzoxanthenes and benzochromenes for biological screening. nih.gov

Total synthesis, the complete chemical synthesis of complex molecules from simple precursors, provides a platform for developing and testing new synthetic methodologies. nih.govbeilstein-journals.org While this compound is not a highly complex structure itself, it can serve as a key building block or intermediate in the total synthesis of more intricate, biologically active molecules.

Strategies employed in total synthesis that are relevant to this context include:

Convergent Synthesis: Two or more fragments of the target molecule are synthesized independently and then joined together at a late stage. This approach is generally more efficient than a linear synthesis where the molecule is built step-by-step. nih.gov

Biomimetic Synthesis: The synthetic route is designed to mimic the biosynthetic pathway used by nature to produce a natural product.

Protecting Group Strategies: The temporary masking of reactive functional groups is often essential to control regioselectivity and prevent unwanted side reactions during the assembly of complex molecules. jocpr.com The use of orthogonal protecting groups, which can be removed under different specific conditions, allows for sequential transformations on a multi-functional molecule. jocpr.com

The synthesis of benzocaine, a related structure, often involves a multi-step sequence including nitration, esterification, and reduction. researchgate.net The total synthesis of more complex natural products often requires dozens of steps, showcasing the need for highly efficient and selective reactions. nih.govnih.gov

Retrosynthetic Analysis for Target-Oriented Design

Retrosynthetic analysis is a problem-solving technique for designing synthetic routes. It involves deconstructing the target molecule into simpler, commercially available precursors through a series of imaginary "disconnections." This "concept-based" design helps identify potential synthetic pathways and key intermediates. beilstein-journals.org

For this compound, a retrosynthetic analysis might proceed as follows:

Disconnection 1 (C-C bond): The bond between the benzoyl group and the butyl chain can be disconnected. This suggests a Friedel-Crafts acylation or a related coupling reaction between a benzene (B151609) derivative (like ethyl benzoate) and a four-carbon electrophile (e.g., 3-oxobutanoyl chloride or but-3-en-2-one (B6265698) via a Michael addition).

Disconnection 2 (Ester bond): The ester linkage can be disconnected, leading to 4-(3-oxobutyl)benzoic acid and ethanol. This points to a Fischer esterification as the final step in the synthesis. masterorganicchemistry.com

This analysis reveals that the core challenge lies in constructing the 4-(3-oxobutyl)phenyl moiety. The choice of specific reagents and reaction conditions would then be guided by principles of efficiency, sustainability, and compatibility with other functional groups in the molecule. researchgate.net This target-oriented design allows chemists to strategically plan the synthesis to maximize yield and purity while minimizing steps and waste.

Iii. Mechanistic Elucidation of Reactions Involving Ethyl 4 3 Oxobutyl Benzoate

Fundamental Principles of Organic Reaction Mechanisms and Electron Flow

At the heart of understanding organic reaction mechanisms lies the concept of electron flow. Chemical reactions fundamentally involve the breaking and forming of bonds, a process driven by the movement of electrons. geeksforgeeks.orgksu.edu.salibretexts.org Curved arrow notation is a critical tool used by chemists to depict the flow of electron pairs from an electron-rich source to an electron-deficient sink. geeksforgeeks.orglibretexts.orgutexas.edu An electron source can be a lone pair of electrons or a pi bond, while an electron sink is an atom that can accept a new bond or a lone pair of electrons. libretexts.org

In the context of Ethyl 4-(3-oxobutyl)benzoate, which possesses both an ester and a ketone functional group, several key mechanistic principles are relevant. The carbonyl carbons of both the ester and ketone are electrophilic centers due to the polarization of the carbon-oxygen double bond, making them susceptible to attack by nucleophiles. The oxygen atoms, with their lone pairs, can act as nucleophiles or bases. The alpha-carbons adjacent to the carbonyl groups can be deprotonated to form enolates, which are potent nucleophiles.

Reactions involving this compound can be broadly categorized based on the patterns of electron flow. For instance, nucleophilic addition to the ketone or ester carbonyl group is a fundamental reaction type. The mechanism would involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent steps would depend on the nature of the nucleophile and the reaction conditions. Another important mechanistic pathway involves the formation of an enolate at the alpha-carbon of the ketone, which can then participate in reactions such as aldol (B89426) condensations or alkylations. The flow of electrons in these processes can be meticulously tracked using curved arrows to visualize bond formation and cleavage. walisongo.ac.id

Experimental Approaches to Mechanistic Investigation

While theoretical principles provide a framework for proposing reaction mechanisms, experimental evidence is essential for their validation. acs.orgijrpr.comcambridge.org A variety of experimental techniques are employed to probe the intricate details of a reaction pathway.

Reaction kinetics, the study of reaction rates, provides invaluable quantitative insights into a reaction mechanism. solubilityofthings.compharmacy180.comyoutube.com By systematically varying the concentrations of reactants and observing the effect on the reaction rate, one can determine the rate law for the reaction. libretexts.orgchemistrytalk.org The rate law is a mathematical expression that relates the rate of a reaction to the concentration of the reactants, and its form can reveal which species are involved in the rate-determining step of the reaction. solubilityofthings.compharmacy180.com

For a hypothetical reaction of this compound, for instance, a base-catalyzed self-condensation (an intramolecular aldol reaction), a kinetic study could be designed. The reaction would be monitored over time, measuring the disappearance of the reactant or the appearance of the product, often using spectroscopic methods like UV-Vis or NMR spectroscopy.

A series of experiments would be conducted where the initial concentration of this compound and the base catalyst are independently varied. The initial rate of the reaction would be measured for each experiment. The data collected could be organized in a table similar to the one below:

| Experiment | [this compound] (M) | [Base] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.01 | r₁ |

| 2 | 0.2 | 0.01 | r₂ |

| 3 | 0.1 | 0.02 | r₃ |

Rate = k [this compound]ˣ [Base]ʸ

where k is the rate constant, and x and y are the reaction orders. This rate law provides crucial information about the composition of the transition state of the rate-determining step. pharmacy180.com

Isotope labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction. fiveable.meiaea.orgwikipedia.org By replacing an atom in a reactant molecule with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), one can follow the position of the labeled atom in the products. researchgate.netias.ac.in This information can provide definitive evidence for or against a proposed mechanism. ias.ac.in

Consider the base-catalyzed intramolecular aldol reaction of this compound. A proposed mechanism would involve the deprotonation of one of the alpha-hydrogens of the ketone. To test this, a deuterium (B1214612) labeling experiment could be performed. This compound could be synthesized with deuterium atoms at the alpha-position of the ketone (Ethyl 4-(3-oxo-2,2-dideuteriobutyl)benzoate).

If the proposed mechanism is correct, the reaction should proceed, and the position of the deuterium atoms in the product would be determined using techniques like mass spectrometry or NMR spectroscopy. The location of the deuterium label in the product can confirm whether the proposed deprotonation step occurred as hypothesized. Furthermore, measuring the rate of the reaction with the deuterated substrate compared to the non-deuterated substrate can reveal a kinetic isotope effect (KIE). A significant KIE (where the reaction is slower with the heavier isotope) would indicate that the C-H (or C-D) bond is broken in the rate-determining step, providing strong support for the proposed mechanism.

Many reactions proceed through short-lived, unstable intermediates that are not easily isolated. ksu.edu.sa Advanced spectroscopic techniques can be used to detect and characterize these transient species, providing direct evidence for their involvement in a reaction pathway. rsc.orgwiley.com Techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry can be adapted to study reactions in situ and identify intermediates. acs.orgnih.govaip.org

For reactions involving this compound, it might be possible to detect a key intermediate like an enolate under specific conditions. For example, by using a strong, non-nucleophilic base at low temperatures, it might be possible to generate a stable enough concentration of the enolate of this compound to be observed by low-temperature NMR spectroscopy. The characteristic chemical shifts in the ¹H and ¹³C NMR spectra would provide a structural fingerprint of the enolate.

Time-resolved spectroscopy is another powerful tool where a reaction is initiated by a short pulse of energy (e.g., a laser pulse), and the subsequent changes in the system are monitored by spectroscopy on a very fast timescale. This can allow for the observation of fleeting intermediates that exist for only microseconds or nanoseconds.

The table below summarizes some advanced spectroscopic methods and their potential application in studying reactions of this compound:

| Spectroscopic Method | Information Obtained | Potential Application to this compound Reactions |

| NMR Spectroscopy | Detailed structural information about molecules in solution. | Characterization of stable intermediates like enolates at low temperatures. Monitoring the progress of a reaction over time. |

| IR Spectroscopy | Information about the functional groups present in a molecule. | Detecting the formation and disappearance of carbonyl groups during a reaction. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of molecules. | Identification of products and potential intermediates. Analysis of isotope labeling experiments. |

| UV-Vis Spectroscopy | Information about conjugated systems and chromophores. | Monitoring reactions that involve changes in conjugation. |

Stereochemistry, the three-dimensional arrangement of atoms in molecules, can provide profound insights into reaction mechanisms. lumenlearning.comyoutube.com The stereochemical outcome of a reaction—whether it proceeds with retention, inversion, or racemization of a stereocenter—can help to distinguish between different possible mechanistic pathways. lumenlearning.com

While this compound itself is achiral, reactions involving this molecule could generate a chiral center. For example, the reduction of the ketone carbonyl group using a chiral reducing agent could lead to the formation of a chiral alcohol. The stereochemical course of such a reaction can be analyzed to understand the mechanism of the chiral induction.

If a reaction proceeds through a planar, achiral intermediate (like a carbocation or an enolate), and a new stereocenter is formed, a racemic mixture of enantiomers is often expected. lumenlearning.com However, if the reaction is stereospecific, meaning that a particular stereoisomer of the reactant leads to a specific stereoisomer of the product, it suggests a concerted mechanism or one where the stereochemistry is controlled throughout the reaction. For instance, if a hypothetical reaction at the alpha-carbon of the ketone in a chiral derivative of this compound proceeds with a high degree of stereoselectivity, it would provide clues about the geometry of the transition state.

Iv. Advanced Analytical Techniques for Characterization and Process Monitoring of Ethyl 4 3 Oxobutyl Benzoate

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of Ethyl 4-(3-oxobutyl)benzoate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure of organic molecules by mapping the carbon and hydrogen frameworks. For this compound, ¹H and ¹³C NMR would provide primary evidence of its structure, while advanced techniques offer deeper insights.

2D NMR: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for confirming the connectivity of the molecule. For instance, an HMBC experiment would show a correlation between the carbonyl carbon of the ester group and the protons of the ethyl group, confirming the ester linkage. nih.gov Similarly, correlations between the protons of the butyl side chain and the carbons of the aromatic ring would verify the substitution pattern.

Solid-State NMR: While typically analyzed in solution, Solid-State NMR could be employed to study the compound in its crystalline or amorphous solid forms, providing information on molecular packing and conformation in the solid phase.

Diffusion-Ordered Spectroscopy (DOSY) NMR: This technique, sometimes called "NMR chromatography," separates the NMR signals of different species in a mixture based on their diffusion coefficients, which correlate with molecular size and shape. nih.govmanchester.ac.uku-tokyo.ac.jp In a reaction mixture, DOSY can distinguish this compound from unreacted starting materials or byproducts, providing a non-invasive method for process monitoring. nih.govmanchester.ac.uku-tokyo.ac.jpox.ac.uk A larger molecule like the target compound will diffuse slower (smaller diffusion coefficient) than smaller reactants or solvent molecules. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to ester) | ~8.0 | Doublet | 2H |

| Aromatic (meta to ester) | ~7.3 | Doublet | 2H |

| Ester -CH₂- | ~4.4 | Quartet | 2H |

| Side Chain -CH₂- (adjacent to ring) | ~3.0 | Triplet | 2H |

| Side Chain -CH₂- (adjacent to ketone) | ~2.8 | Triplet | 2H |

| Ketone -CH₃ | ~2.2 | Singlet | 3H |

| Ester -CH₃ | ~1.4 | Triplet | 3H |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone C=O | ~208 |

| Ester C=O | ~166 |

| Aromatic C (substituted) | ~143 |

| Aromatic C (substituted by ester) | ~130 |

| Aromatic CH (ortho to ester) | ~129 |

| Aromatic CH (meta to ester) | ~128 |

| Ester -O-CH₂- | ~61 |

| Side Chain -CH₂- (adjacent to ketone) | ~45 |

| Ketone -CH₃ | ~30 |

| Side Chain -CH₂- (adjacent to ring) | ~29 |

| Ester -CH₃ | ~14 |

Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. nih.gov For this compound (C₁₃H₁₆O₃), HRMS can confirm this formula by matching the measured mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm).

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented to produce a spectrum of daughter ions. manchester.ac.ukscielo.br The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. This is particularly useful for distinguishing between isomers, which have the same molecular formula but different structures. nih.gov

Advanced Ionization Techniques: Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization methods that allow for the analysis of the intact molecule with minimal fragmentation, which is ideal for determining the molecular weight. amazonaws.com

Predicted HRMS and MS/MS Fragmentation Data for this compound

| Parameter | Predicted Value | Information Provided |

|---|---|---|

| Molecular Formula | C₁₃H₁₆O₃ | Elemental Composition |

| Theoretical Exact Mass | 220.1099 | Basis for HRMS confirmation |

| [M+H]⁺ (Protonated Molecule) | 221.1172 | Ion observed in HRMS (ESI/APCI) |

| Major Fragment 1 (Loss of C₂H₅O•) | 175.0754 | Fragmentation at the ester group |

| Major Fragment 2 (Loss of CH₃COCH₂•) | 163.0754 | Cleavage of the butyl side chain |

| Major Fragment 3 (C₇H₅O⁺) | 121.0284 | Benzoyl cation |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The spectrum shows characteristic absorption bands for specific functional groups. For this compound, strong, distinct peaks for the two different carbonyl groups (ester and ketone) would be expected. libretexts.orgpressbooks.pub

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While strong dipoles lead to strong IR signals, polarizability changes lead to strong Raman signals. The aromatic ring vibrations are often prominent in the Raman spectrum.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aromatic Ring | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2980-2850 | Medium-Strong |

| C=O Stretch (Ester) | Ester | ~1720 | Strong, Sharp |

| C=O Stretch (Ketone) | Ketone | ~1710 | Strong, Sharp |

| C=C Stretch (in-ring) | Aromatic Ring | 1610, 1580, 1500 | Medium |

| C-O Stretch (Ester) | Ester | 1300-1100 | Strong |

| C-H Bend (out-of-plane) | Aromatic Ring | 900-675 | Strong |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs UV or visible light. libretexts.org Molecules with π-systems and heteroatoms containing non-bonding electrons (n-electrons) exhibit characteristic absorptions.

The chromophores in this compound are the substituted benzene (B151609) ring and the two carbonyl groups. The conjugated system involving the benzene ring and the ester carbonyl group is expected to give rise to an intense π → π* transition. slideshare.net The isolated ketone carbonyl group will also contribute with a weaker n → π* transition. slideshare.netuzh.chshu.ac.uk

Predicted UV-Vis Absorption Data for this compound

| Transition | Chromophore | Predicted λmax (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π → π | Benzoyl group | ~240-280 | High |

| n → π | Ketone C=O | ~280-300 | Low |

| n → π* | Ester C=O | ~210 | Low |

Advanced Chromatographic Separations for Purity and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture, allowing for the determination of purity and the quantification of the target compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. It is widely used for purity assessment, quality control, and quantitative analysis. nih.govresearchgate.netresearchgate.net A reversed-phase HPLC (RP-HPLC) method would be suitable for this compound, where a nonpolar stationary phase is used with a polar mobile phase.

The purity of a synthesized batch of this compound can be determined by integrating the peak area of the compound and comparing it to the total area of all peaks in the chromatogram. By using a certified reference standard, the concentration of the compound in a sample can be accurately quantified. ust.edu

Hypothetical RP-HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Detector at λmax (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or 30 °C |

| Expected Retention Time | Dependent on exact mobile phase composition |

Gas Chromatography (GC)

Gas Chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds like this compound. It is primarily used for assessing the purity of the compound and quantifying it in reaction mixtures. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

Detailed research findings indicate that the choice of the stationary phase is critical for achieving optimal separation from starting materials, byproducts, or degradation products. A mid-polarity column, such as one coated with a phenyl polysiloxane-based stationary phase, is often suitable for aromatic esters. sigmaaldrich.com The inclusion of a ketone functional group in this compound necessitates careful optimization of the temperature program to ensure sharp peaks and prevent thermal degradation. A flame ionization detector (FID) is commonly employed due to its high sensitivity towards organic compounds.

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Injection Volume | 1 µL |

| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

Note: This table presents typical starting parameters; optimization is required for specific applications.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) emerges as a powerful alternative to both GC and HPLC, combining the advantages of both techniques. libretexts.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which exhibits low viscosity and high diffusivity, allowing for rapid and efficient separations at lower temperatures than GC. wikipedia.orgteledynelabs.com This makes SFC particularly suitable for the analysis of thermally labile molecules.

For a semi-polar compound like this compound, supercritical CO2, often modified with a small amount of a polar solvent such as methanol, serves as the mobile phase. libretexts.org This technique is especially advantageous for chiral separations if an asymmetric center were present in the molecule or for purification on a preparative scale due to the ease of removing the mobile phase post-collection. wikipedia.org

Table 2: Potential Supercritical Fluid Chromatography (SFC) Conditions for Analysis

| Parameter | Value/Description |

|---|---|

| Column | Packed column suitable for SFC (e.g., silica, diol, or chiral stationary phase) |

| Mobile Phase | Supercritical CO₂ with a polar co-solvent (e.g., 5-20% Methanol) |

| Flow Rate | 2-4 mL/min |

| Back Pressure | 100-150 bar |

| Column Temp. | 35-50 °C |

| Detector | UV-Vis Detector (e.g., at 254 nm) or Evaporative Light Scattering Detector (ELSD) |

Note: These conditions are illustrative and based on general principles of SFC for aromatic esters. vinanhatrang.comdtic.mil

Hyphenated Analytical Systems for Enhanced Resolution and Information Content

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for obtaining unambiguous identification and detailed structural information.

GC-MS and LC-MS Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) couples the high-resolution separation of GC with the powerful identification capabilities of mass spectrometry. As components elute from the GC column, they are ionized (typically by electron ionization, EI), and the resulting mass-to-charge ratio of the fragments is measured. This provides a unique fragmentation pattern, or "mass spectrum," which acts as a molecular fingerprint. For this compound, characteristic fragments would arise from the cleavage of the ester and the butyl chain, allowing for definitive identification. researchgate.netnih.govresearchgate.net For instance, the loss of the ethoxy group (•OCH2CH3) or cleavage at the keto group are expected fragmentation pathways. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for compounds that are not sufficiently volatile or stable for GC analysis. While this compound is amenable to GC, LC-MS can be invaluable for monitoring its presence in complex biological matrices or during process monitoring where derivatization is not desired. nih.gov Reversed-phase HPLC using a C18 column is a common approach for separating benzoate (B1203000) derivatives. glsciences.comsielc.com Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS that often yields the intact molecular ion, providing clear molecular weight information.

Table 3: Exemplar Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Key Mass Fragments (m/z) | Information Provided |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | M•+ (Molecular Ion), [M-45]+ (loss of •OC₂H₅), fragments related to the oxobutyl chain | Confirms molecular weight and provides structural fingerprint for library matching. researchgate.netresearchgate.net |

| LC-MS | Electrospray (ESI+) | [M+H]+, [M+Na]+ | Provides accurate molecular weight of the intact molecule. nih.govglsciences.com |

HPLC-NMR Integration

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy represents a pinnacle in structural elucidation, directly linking separation with the unparalleled structural information of NMR. nih.gov This technique allows for the acquisition of ¹H NMR and ¹³C NMR spectra of analytes as they elute from the HPLC column. This is particularly useful for distinguishing between isomers or for the definitive characterization of unknown impurities or metabolites without the need for off-line isolation. acs.org For this compound, HPLC-NMR could provide unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the aromatic ring and the structure of the side chain. researchgate.net

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to ester) | ~7.9-8.1 | Doublet |

| Aromatic (meta to ester) | ~7.3-7.5 | Doublet |

| -O-CH₂- (ethyl) | ~4.4 | Quartet |

| -CH₂- (benzylic) | ~3.1 | Triplet |

| -CH₂- (adjacent to ketone) | ~2.8 | Triplet |

| -CH₃ (ketone) | ~2.2 | Singlet |

Note: Predicted values are based on standard principles of NMR spectroscopy for aromatic compounds and esters. researchgate.netwisc.edu

GC-IR Applications

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a hyphenated technique that provides information about the functional groups present in a molecule. As compounds elute from the GC column, they pass through a light pipe or are deposited onto an IR-transparent substrate, and an infrared spectrum is continuously acquired. This allows for the identification of specific bonds and functional groups for each separated peak. For this compound, GC-IR would clearly identify the characteristic vibrational frequencies of the ester and ketone carbonyl groups, which are distinct, as well as the C-O stretches and aromatic ring vibrations. studylib.netcapes.gov.br

Table 5: Expected Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| C=O (Ketone) | ~1715-1725 | Stretch |

| C=O (Aromatic Ester) | ~1720-1730 | Stretch |

| C-O (Ester) | ~1250-1300 | Asymmetric Stretch |

Elemental and Compositional Analysis Beyond Basic Empirical Formula Determination

While combustion analysis provides the basic empirical formula (e.g., C₁₃H₁₆O₃), more advanced techniques can reveal the precise three-dimensional arrangement of atoms within a molecule. Single-crystal X-ray diffraction, when a suitable crystal can be grown, provides the absolute structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

Table 6: Example of Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction (Illustrated with a Related Compound)

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Calculated Density (Dx) | g/cm³ |

| Bond Lengths & Angles | Precise measurements of all atomic connections |

| Intermolecular Interactions | e.g., Hydrogen bonding, π-stacking |

Note: This table illustrates the type of data obtained from X-ray crystallography, which provides a definitive compositional and structural analysis beyond the empirical formula. researchgate.net

Electrochemical Characterization Techniques for Redox Behavior

While specific electrochemical studies on this compound are not extensively documented, its redox behavior can be inferred from the well-established electrochemistry of β-keto esters and related aromatic ketones. acs.orgacs.orgjst.go.jp Electrochemical techniques offer a powerful means to investigate the oxidation and reduction pathways of the molecule, providing insights into its reactivity and potential for electrochemical synthesis or degradation.

Cyclic voltammetry (CV) is a primary technique for studying the electrochemical properties of compounds like this compound. sphinxsai.com By scanning the potential of an electrode and measuring the resulting current, CV can identify the oxidation and reduction potentials of the electroactive moieties within the molecule—namely the keto group and the aromatic ring. The presence of the keto group allows for reduction, while the ester and the aromatic ring can also participate in redox processes under specific conditions.

The electrochemical reduction of the keto group in β-keto esters is a known process, which can proceed via a one-electron or two-electron pathway depending on the solvent, electrolyte, and electrode material. sphinxsai.com This can lead to the formation of a hydroxyl group or dimerization products. Conversely, oxidation can occur, particularly from the enolate form of the β-keto ester, which can be generated in the presence of a base. This oxidation can lead to the formation of radical intermediates, which can then undergo further reactions such as coupling. acs.orgacs.org

Controlled potential electrolysis, also known as bulk electrolysis, can be employed to carry out the preparative-scale oxidation or reduction of this compound. This technique allows for the synthesis of new compounds or for the selective transformation of the starting material. The conditions for electrolysis, such as the electrode potential, solvent, and electrolyte, can be optimized based on the data obtained from cyclic voltammetry. sphinxsai.com

The following interactive data table summarizes key electrochemical techniques and their potential applications in the study of this compound.

| Technique | Principle | Information Obtained | Potential Application for this compound |

| Cyclic Voltammetry (CV) | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Redox potentials, reversibility of electron transfer, reaction mechanisms. | Determination of oxidation and reduction potentials of the keto and aromatic moieties. |

| Controlled Potential Electrolysis | Electrolysis at a constant working electrode potential. | Synthesis of products from electrochemical reactions, determination of the number of electrons transferred. | Preparative scale reduction of the keto group to a hydroxyl group or oxidative coupling of the enolate form. |

| Polarography | A subclass of voltammetry where the working electrode is a dropping mercury electrode (DME) or a static mercury drop electrode (SMDE). | Quantitative analysis of reducible or oxidizable species. | Quantitative determination of this compound in solution. |

Advanced Sampling and Sample Preparation Methodologies for Complex Matrices

The accurate quantification of this compound in complex matrices such as environmental samples (water, soil) or biological fluids requires efficient and selective sample preparation techniques to remove interfering substances and concentrate the analyte. researchgate.netnih.gov

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique that is well-suited for the extraction of semi-volatile and volatile organic compounds like aromatic esters and ketones from various matrices. mdpi.comnih.govresearchgate.net The technique involves exposing a fused silica fiber coated with a stationary phase to the sample. The analytes partition from the sample matrix into the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. The choice of fiber coating is critical for selective extraction. For a compound like this compound, which possesses both aromatic and keto functionalities, a fiber with a mixed polarity or one that can engage in multiple interaction modes would be ideal.

Liquid-Liquid Extraction (LLE) is a conventional yet effective method for extracting analytes from aqueous samples into an immiscible organic solvent. researchgate.netgoogle.com For this compound, a solvent system would be chosen based on the polarity of the compound to achieve a high partition coefficient. The efficiency of LLE can be enhanced by adjusting the pH of the aqueous sample to suppress the ionization of any acidic or basic functional groups, although this is less relevant for a neutral molecule like this compound.

The following interactive data table provides an overview of advanced sampling and sample preparation methodologies applicable to the analysis of this compound.

| Methodology | Principle | Suitable Matrices | Advantages | Considerations for this compound |

| Solid-Phase Microextraction (SPME) | Partitioning of analytes between the sample matrix and a coated fiber. | Water, air, biological fluids. | Solvent-free, rapid, sensitive, easily automated. | Fiber coating selection is crucial; Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers could be effective. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning of a solute between two immiscible liquid phases. | Aqueous samples, biological fluids. | High recovery, applicable to a wide range of analyte concentrations. | Choice of extraction solvent is key; solvents like dichloromethane or ethyl acetate would be suitable. google.com |

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. | Water, wastewater, biological fluids. | High concentration factors, cleaner extracts than LLE, variety of sorbents available. | A reversed-phase sorbent (e.g., C18) would likely be effective for extracting this moderately polar compound from aqueous matrices. |

V. Computational Chemistry and Modeling for Ethyl 4 3 Oxobutyl Benzoate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

The electronic properties of Ethyl 4-(3-oxobutyl)benzoate can be thoroughly investigated using quantum chemical methods. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. sciencepub.net A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution across the molecule. These maps highlight electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), offering a predictive guide for intermolecular interactions and chemical reactions. For this compound, the oxygen atoms of the ester and keto groups would be expected to be electron-rich sites, while the carbonyl carbons and aromatic protons would be relatively electron-poor.

Table 1: Illustrative Quantum Chemical Properties of this compound (Note: The following values are representative examples for illustrative purposes and would be determined via specific computational studies.)

| Parameter | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability, likely localized on the benzene (B151609) ring. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability, likely associated with the carbonyl groups. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests moderate chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Indicates a polar molecule, capable of dipole-dipole interactions. |

Due to the presence of several single bonds, the side chain of this compound can adopt multiple conformations. Conformational analysis is a computational technique used to identify the most stable three-dimensional arrangements (conformers) of a molecule and to map their relative energies. nih.gov By systematically rotating the dihedral angles of the flexible bonds and calculating the corresponding energy, a potential energy surface (PES) can be constructed.

The global minimum on this surface corresponds to the most stable, lowest-energy conformation of the molecule, which is the most likely to be observed experimentally. Other local minima represent less stable, but potentially accessible, conformers. The energy barriers between these conformers determine the flexibility of the molecule. For this compound, key rotations would occur around the C-C bonds of the butyl chain and the C-O bond of the ester group. Understanding the preferred conformation is crucial as it influences the molecule's packing in the solid state and its interaction with other molecules. nih.govresearchgate.net

Table 2: Example of Relative Energies for Different Conformers of this compound (Note: These conformers and energies are hypothetical examples to illustrate the output of a conformational analysis.)

| Conformer | Description of Dihedral Angle(s) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | Extended butyl chain, anti-periplanar | 0.00 | 75.3 |

| 2 | Gauche rotation in butyl chain | 1.15 | 12.1 |

| 3 | Rotation around ester C-O bond | 2.50 | 1.5 |

| 4 | Folded butyl chain | 3.10 | 0.5 |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions on timescales ranging from picoseconds to microseconds. nih.gov This method is invaluable for understanding how this compound behaves in a realistic environment, such as in a solvent or as part of a larger assembly.

MD simulations can be used to investigate how multiple molecules of this compound interact with each other. By simulating a system containing many molecules, one can observe tendencies for aggregation or self-assembly. mdpi.com The driving forces for these interactions, such as van der Waals forces, dipole-dipole interactions (stemming from the polar ester and keto groups), and π-π stacking between the aromatic rings, can be analyzed in detail. rsc.org Such studies are crucial for understanding the material properties of the compound in its condensed phases (liquid or solid) and its potential to form ordered structures.

The behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations are exceptionally well-suited for modeling these effects by explicitly including solvent molecules (e.g., water, ethanol, or hexane) in the simulation box. chemrxiv.org These simulations can reveal how the solvent affects the conformational preferences of this compound, for instance, by stabilizing certain conformers through hydrogen bonding or other interactions. chemicaljournals.comresearchgate.net Furthermore, the simulations can model the solvation shell around the molecule, providing insights into its solubility and the distribution of solvent molecules around its different functional groups. This is critical for predicting its behavior in solutions, which is relevant for applications in synthesis, formulations, and biological systems. nih.gov

Cheminformatics and Data Science Applications

Cheminformatics and data science offer a complementary set of computational tools that leverage existing chemical data to predict the properties and activities of new molecules. researchgate.net These approaches are particularly powerful for screening large numbers of compounds and for identifying relationships between chemical structure and function.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate a molecule's chemical structure with its biological activity or physical properties, respectively. neovarsity.org For this compound, a QSPR model could be developed to predict properties like boiling point, solubility, or retention time in chromatography. This involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological features of the molecule. jbclinpharm.org By building a model based on a training set of related molecules with known properties, the model can then be used to predict the properties of this compound and other new compounds. Data science and machine learning algorithms are increasingly used to build more sophisticated and predictive QSAR/QSPR models, accelerating materials and drug discovery. chemrxiv.org

Table 3: Selected Molecular Descriptors for a Hypothetical QSPR Model of this compound (Note: These values are representative examples used to build predictive models.)

| Molecular Descriptor | Calculated Value | Description |

|---|---|---|

| Molecular Weight (MW) | 220.25 g/mol | The mass of one mole of the substance. |

| LogP (Octanol-Water Partition Coefficient) | 2.85 | A measure of the molecule's hydrophobicity. |

| Topological Polar Surface Area (TPSA) | 43.37 Ų | Sum of surfaces of polar atoms; relates to transport properties. |

| Number of Rotatable Bonds | 6 | A measure of molecular flexibility. |

Molecular Descriptors Generation and Analysis

The computational characterization of a molecule like this compound would begin with the generation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be categorized into several types, including constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), geometric (related to the 3D structure), and quantum-chemical (derived from the electronic structure).

For this compound, a typical set of generated descriptors would likely include those relevant to its key structural features: an aromatic ring, an ester group, and a ketone. These descriptors are crucial for building predictive models for various properties.

Table 1: Representative Molecular Descriptors Potentially Calculated for this compound

| Descriptor Type | Descriptor Name | Potential Significance for this compound |

| Constitutional | Molecular Weight | Fundamental property influencing physical characteristics. |

| Number of Rotatable Bonds | Indicates molecular flexibility, which can affect receptor binding. | |

| Topological | Topological Polar Surface Area (TPSA) | Predicts membrane permeability and oral bioavailability. |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and electronic transitions. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A key indicator of a molecule's hydrophobicity. |

Structure-Reactivity Relationships (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling, a subset of Quantitative Structure-Activity Relationship (QSAR) studies, would aim to build mathematical models that correlate the molecular descriptors of this compound and its analogues with their chemical reactivity. For instance, the reactivity of the ketone or ester group could be modeled based on electronic and steric descriptors.

In a hypothetical SRR study for a series of analogues of this compound, one might investigate how substituents on the benzene ring affect the rate of a particular reaction. The model would be developed using statistical methods like multiple linear regression to establish a predictive equation. Such models are valuable for understanding reaction mechanisms and predicting the reactivity of new, unsynthesized compounds. researchgate.net

Machine Learning Algorithms for Predictive Chemical Property Modeling

Machine learning (ML) offers a powerful set of tools for predicting the properties of molecules like this compound. nih.gov Various algorithms can be trained on datasets of known molecules to learn the complex relationships between chemical structure and properties such as solubility, toxicity, or biological activity. dntb.gov.ua

Commonly used ML algorithms in this context include Random Forests, Support Vector Machines, and various types of Neural Networks. These models can take molecular descriptors or structural fingerprints as input to make predictions. For this compound, an ML model could be trained to predict, for example, its potential as an enzyme inhibitor by learning from a dataset of known inhibitors with similar structural motifs. researchgate.net The performance of these models is typically evaluated by their ability to accurately predict the properties of molecules not included in the training set. mdpi.com

Table 2: Potential Applications of Machine Learning in Modeling this compound Properties

| Property to Predict | Machine Learning Algorithm | Required Data | Potential Outcome |

| Aqueous Solubility | Gradient Boosting | A dataset of diverse organic molecules with experimentally determined solubilities. | A predictive model to estimate the solubility of this compound and its analogues. |

| Biological Activity | Deep Neural Network | A large dataset of compounds tested against a specific biological target. | Identification of the potential for this compound to interact with specific proteins. |

| Metabolic Stability | Random Forest | Data on the metabolic fate of structurally similar compounds in liver microsomes. | An estimation of the metabolic half-life of this compound. |

De Novo Molecular Design Principles for Analogues

De novo molecular design involves the computational generation of novel molecular structures with desired properties. researchgate.net Starting from a scaffold like the benzoate (B1203000) core of this compound, these algorithms can "grow" new molecules by adding atoms or functional groups. nih.gov The design process is often guided by a scoring function that evaluates the generated molecules based on predicted properties such as binding affinity to a target protein or drug-likeness.

This approach could be used to design novel analogues of this compound with potentially improved characteristics. For example, a de novo design algorithm could be tasked with generating structures that are predicted to have higher binding affinity to a particular enzyme, while also maintaining favorable pharmacokinetic properties. arxiv.org

Computational Catalysis Studies for Reaction Optimization

Computational catalysis can be employed to study and optimize the chemical reactions used to synthesize this compound. Using methods like Density Functional Theory (DFT), researchers can model the reaction mechanism at the atomic level. This allows for the calculation of activation energies for different reaction pathways and the investigation of the role of various catalysts.

For the synthesis of this compound, which could involve reactions like the Stetter reaction, computational studies could help in selecting the most efficient catalyst and reaction conditions. wikipedia.org By understanding the transition states and intermediates, it is possible to rationally design catalysts that lower the activation energy and improve the reaction yield and selectivity. rsc.org

Virtual Screening Methodologies for Chemical Space Exploration

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. nih.gov For this compound, if a particular biological target is of interest, virtual screening could be used to explore the vast chemical space of similar molecules to find potential hits. researchgate.net

This can be done through ligand-based or structure-based approaches. In ligand-based screening, one would search for molecules that are structurally or chemically similar to a known active compound. In structure-based virtual screening, which requires a 3D structure of the target protein, compounds are computationally "docked" into the active site to predict their binding affinity. mdpi.com This methodology could be applied to discover novel applications for compounds structurally related to this compound.

Vi. Derivatization Chemistry for Functionalization and Research Applications of Ethyl 4 3 Oxobutyl Benzoate

Strategies for Modifying Reactivity and Introducing New Functional Groups

The presence of a ketone and an ester in Ethyl 4-(3-oxobutyl)benzoate allows for a range of chemical transformations to modify its reactivity and introduce novel functionalities. The ketone group, with its electrophilic carbon and adjacent enolizable protons, is a primary site for modification. Similarly, the ester group can undergo various nucleophilic acyl substitution reactions.

One common strategy for modifying the ketone is through condensation reactions . The Knoevenagel condensation, for example, involves the reaction of the active methylene group adjacent to the ketone with an aldehyde in the presence of a weak base. While direct studies on this compound are not prevalent, analogous reactions with similar β-keto esters, such as ethyl acetoacetate and ethyl 4-chloro-3-oxobutanoate, are well-documented. researchgate.netscielo.brthermofisher.com These reactions lead to the formation of α,β-unsaturated keto compounds, thereby introducing a new carbon-carbon double bond and providing a handle for further functionalization.

Another key strategy is the reduction of the ketone to a secondary alcohol. This transformation can be achieved using reducing agents like sodium borohydride (NaBH₄). askfilo.commasterorganicchemistry.comvt.edu This reaction converts the planar carbonyl group into a chiral center, opening possibilities for stereoselective synthesis and the introduction of new functionalities at the hydroxyl group.

The ester group can also be readily modified. Transesterification , the exchange of the ethyl group for a different alcohol moiety, is a common method to alter the steric and electronic properties of the molecule. This reaction is often catalyzed by acids or bases, and enzymatic approaches using lipases are also employed for their mild and selective nature. nih.gov Furthermore, hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate for the synthesis of amides and other acid derivatives.